molecular formula C11H15NO2S B12938759 3-Phenyl-1,4-thiazepane 1,1-dioxide

3-Phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B12938759
M. Wt: 225.31 g/mol
InChI Key: AYKAPOUXJXLTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4-thiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amine with a sulfur-containing reagent under controlled conditions. For example, the reaction of 3-phenyl-1,4-thiazepane with an oxidizing agent can yield the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the sulfur or nitrogen atoms within the ring.

    Substitution: The phenyl group or other substituents on the ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring or the thiazepane ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-1,4-thiazepane 1,1-dioxide include other thiazepane derivatives and related heterocycles such as:

Uniqueness

What sets this compound apart is its specific seven-membered ring structure, which can confer unique chemical and biological properties. This structure allows for diverse functionalization and potential interactions with a wide range of molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-phenyl-1,4-thiazepane 1,1-dioxide

InChI

InChI=1S/C11H15NO2S/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

InChI Key

AYKAPOUXJXLTTH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.